MPN9B439VT
Overview
Description
MPN9B439VT, also known as 5-hydroxy-1-phenyl-1H-pyrazolo(3,4-d)pyrimidine-4,6(5H,7H)-dione, is a heterocyclic compound with the molecular formula C11H8N4O3 and a molecular weight of 244.2062 g/mol . This compound is characterized by its pyrazolo-pyrimidine core structure, which is a common motif in medicinal chemistry due to its potential biological activities.
Preparation Methods
The synthesis of MPN9B439VT typically involves the cyclization of appropriate precursors under controlled conditions. One common synthetic route includes the reaction of 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid with formamide, followed by cyclization to form the pyrazolo-pyrimidine core . The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cyclization process.
For industrial production, the process is scaled up using batch or continuous flow reactors to ensure consistent quality and yield. The reaction parameters, such as temperature, pressure, and catalyst concentration, are optimized to achieve maximum efficiency and purity of the final product .
Chemical Reactions Analysis
MPN9B439VT undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, along with appropriate catalysts and temperature control. The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the pyrazole and pyrimidine rings .
Scientific Research Applications
MPN9B439VT has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in drug discovery and development.
Biology: The compound exhibits potential biological activities, making it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Due to its structural similarity to known bioactive molecules, this compound is investigated for its potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial properties.
Mechanism of Action
The mechanism of action of MPN9B439VT involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
The pathways involved in its mechanism of action include signal transduction pathways, where the compound’s binding to receptors triggers a cascade of intracellular events, ultimately leading to the desired biological response .
Comparison with Similar Compounds
MPN9B439VT can be compared with other similar compounds, such as:
5-hydroxy-1-phenyl-1H-pyrazolo(3,4-d)pyrimidine-4,6(5H,7H)-dione derivatives: These compounds share the same core structure but differ in the substituents attached to the pyrazole and pyrimidine rings.
Pyrazolo-pyrimidine analogs: These analogs have variations in the pyrazole or pyrimidine rings, leading to differences in their chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which may differ significantly from those of its analogs .
Properties
IUPAC Name |
5-hydroxy-1-phenyl-7H-pyrazolo[3,4-d]pyrimidine-4,6-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O3/c16-10-8-6-12-14(7-4-2-1-3-5-7)9(8)13-11(17)15(10)18/h1-6,18H,(H,13,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AELOZPCEAZBHGJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C(=O)N3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50936385 | |
Record name | 5-Hydroxy-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50936385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16075-63-1 | |
Record name | 5-Hydroxy-1-phenyl-1H-pyrazolo(3,4-d)pyrimidine-4,6(5H,7H)-dione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016075631 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC104149 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=104149 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Hydroxy-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50936385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-HYDROXY-1-PHENYL-1H-PYRAZOLO(3,4-D)PYRIMIDINE-4,6(5H,7H)-DIONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MPN9B439VT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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